Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate hydrochloride
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Overview
Description
Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Steps: The process may involve multiple steps, including esterification, reduction, and purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the context of its use in research.
Comparison with Similar Compounds
Similar Compounds
- Rel-ethyl (2R,4S)-4-hydroxytetrahydro-2H-pyran-2-carboxylate
- Rel-ethyl (2R,4S)-5-([1,1`-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate
Uniqueness
Rel-ethyl (2R,4S)-4-methylpiperidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of a piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl (2R,4S)-4-methylpiperidine-2-carboxylate;ethyl (2S,4R)-4-methylpiperidine-2-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H17NO2.2ClH/c2*1-3-12-9(11)8-6-7(2)4-5-10-8;;/h2*7-8,10H,3-6H2,1-2H3;2*1H/t2*7-,8+;;/m10../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKZZGZAAPNXGW-BJDVXBNTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C.CCOC(=O)C1CC(CCN1)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CCN1)C.CCOC(=O)[C@@H]1C[C@@H](CCN1)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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